molecular formula C13H18BrNO3 B1397181 Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate CAS No. 868047-76-1

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate

Cat. No. B1397181
CAS RN: 868047-76-1
M. Wt: 316.19 g/mol
InChI Key: XMYYYHRQJQKHOA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate is a chemical compound with the molecular formula C12H16BrNO3 . It is related to ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate, which has a similar structure .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key reaction involved in the synthesis of similar compounds . Protodeboronation of pinacol boronic esters is another important reaction . These reactions involve the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

Solubility and Ionic Liquid Precursors

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate, due to its structural properties, may have relevance in the study of solubility, particularly in the context of ionic liquid precursors. Research has explored the solubility of similar compounds, like ethyl-(2-hydroxyethyl)-dimethylammonium bromide, in various alcohols, including tert-butyl alcohol, which is structurally related to the tert-butyl group in Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate (Domańska & Bogel-Łukasik, 2005).

Antimicrobial Applications

Compounds structurally similar to Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate have been synthesized and tested for antimicrobial properties. These include substituted phenyl azetidines, highlighting the potential for Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate to be utilized in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

Polymer Synthesis

This compound may also be of interest in polymer synthesis. Similar compounds have been used as initiators in atom transfer radical polymerization (ATRP), suggesting potential applications in the development of novel polymers (Tunca et al., 2001).

Chemosensory Applications

The tert-butyl group, a component of Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate, is present in compounds used as chemosensors for ions like Zn2+ and Al3+. This indicates the possibility of its application in the development of sensitive and selective chemosensors (Roy et al., 2019).

Safety and Hazards

The safety and hazards information for Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate is not directly available. It is recommended to refer to the Safety Data Sheets of similar compounds for guidance .

Future Directions

The future directions in the research and development of Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate and similar compounds could involve the exploration of their anti-inflammatory activity . The development of safer anti-inflammatory drugs is a key area of research for various pharmaceutical companies .

properties

IUPAC Name

ethyl 2-bromo-6-tert-butyl-3-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-6-18-12(16)8-7-9(13(2,3)4)15-11(14)10(8)17-5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYYYHRQJQKHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1OC)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate

Synthesis routes and methods

Procedure details

To a solution of the above bromopyridine (2.74 g, 9.07 mmol) in acetonitrile/methanol (9:1, 33 mL) was added N,N-diisopropylethylamine (2.50 mL, 14.2 mmol) followed by (trimethylsilyl)diazomethane (2.0M in hexane, 7.0 mL, 14.2 mmol). The red solution was stirred 0.5 h at room temperature then concentrated in vacuo. The residue was dissolved in methylene chloride, washed with saturated aqueous NaHCO3, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 2-bromo-6-tert-butyl-3-methoxy-isonicotinic acid ethyl ester (2.65 g, 93%) as a red oil which was utilized without further purification.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
acetonitrile methanol
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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